molecular formula C28H26N2O3 B10868287 11-(2-methoxyphenyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-methoxyphenyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10868287
M. Wt: 438.5 g/mol
InChI Key: GXZVAFZNBOLXDS-UHFFFAOYSA-N
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Description

11-(2-methoxyphenyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylbenzoyl group, and a hexahydro-dibenzo-diazepinone core. It is of interest in various fields of scientific research due to its potential pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-methoxyphenyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the dibenzo-diazepine core and the introduction of the methoxyphenyl and methylbenzoyl groups. The synthetic route may involve the following steps:

    Formation of the dibenzo-diazepine core: This can be achieved through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable diketone.

    Introduction of the methoxyphenyl group: This step may involve a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable base.

    Introduction of the methylbenzoyl group: This can be achieved through an acylation reaction using a methylbenzoyl chloride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

11-(2-methoxyphenyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties and applications.

Scientific Research Applications

11-(2-methoxyphenyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an anti-inflammatory, analgesic, or antipsychotic agent.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 11-(2-methoxyphenyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and the desired therapeutic effect.

Comparison with Similar Compounds

11-(2-methoxyphenyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: A benzodiazepine with anticonvulsant properties.

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties, which may differ from those of other benzodiazepines in terms of potency, selectivity, and therapeutic applications.

Properties

Molecular Formula

C28H26N2O3

Molecular Weight

438.5 g/mol

IUPAC Name

6-(2-methoxyphenyl)-5-(4-methylbenzoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H26N2O3/c1-18-14-16-19(17-15-18)28(32)30-23-11-5-4-9-21(23)29-22-10-7-12-24(31)26(22)27(30)20-8-3-6-13-25(20)33-2/h3-6,8-9,11,13-17,27,29H,7,10,12H2,1-2H3

InChI Key

GXZVAFZNBOLXDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=CC=C5OC

Origin of Product

United States

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